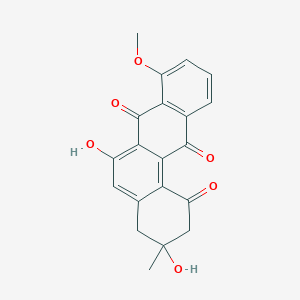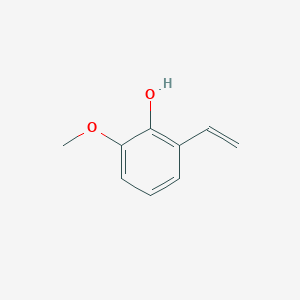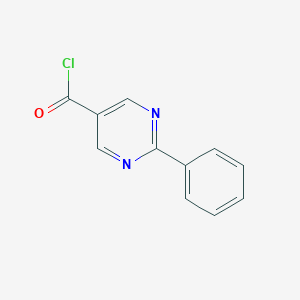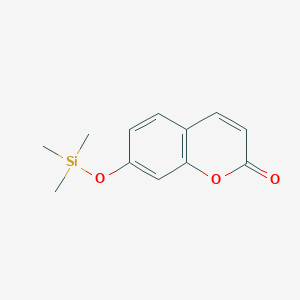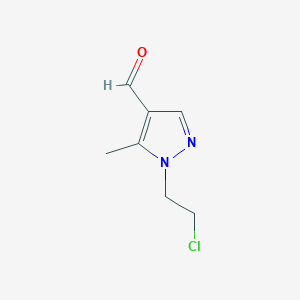
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde, also known as CMPC, is a synthetic chemical compound that has been widely used in scientific research. It has been used in a variety of applications, from drug synthesis to biochemistry and physiology. CMPC is a versatile compound that can be used as a starting material in organic synthesis, as a reactant in organic reactions, and as a reagent in biochemical reactions.
Aplicaciones Científicas De Investigación
- Application: Cyclic polymers are a unique class of macromolecules with potential applications in various fields .
- Method: The synthesis of cyclic polymers involves representative synthetic strategies for making cyclic polymers and their derivative topological polymers with more complex structures .
- Results: Significant advances have been made to prepare these fascinating polymers, which allow for the exploration of their topological effects .
- Application: This compound is used in various chemical reactions as a reagent .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
Cyclic Polymers
1-(2-Chloroethyl)piperidine Hydrochloride
WO3/Al2O3/Graphite Gas Sensor
- Application: 2-Chloroethanol, also called ethylene chlorohydrin or glycol chlorohydrin, is an organic chemical compound used in various applications. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Method: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
- Application: Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
2-Chloroethanol
Chloroethyl Chloroformate
1-(2-chloroethyl)-5-nitriminotetrazolate Monohydrate
- Application: 2-Chloroethanol, also called ethylene chlorohydrin or glycol chlorohydrin, is an organic chemical compound with the chemical formula HOCH 2 CH 2 Cl and the simplest beta-halohydrin (chlorohydrin). This colorless liquid has a pleasant ether-like odor. It is miscible with water. The molecule is bifunctional, consisting of both an alkyl chloride and an alcohol functional group .
- Method: 2-Chloroethanol is produced by treating ethylene with hypochlorous acid .
- Results: 2-Chloroethanol was once produced on a large scale as a precursor to ethylene oxide .
- Application: Chloroethyl chloroformates ( chemical formula: C 3 H 4 Cl 2 O 2) are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents .
- Method: The specific method of application would depend on the reaction it’s being used in .
- Results: The outcomes would also depend on the specific reaction .
2-Chloroethanol
Chloroethyl Chloroformate
1-(2-chloroethyl)-5-nitriminotetrazolate Monohydrate
Propiedades
IUPAC Name |
1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXDCNHFMCCQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548821 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-55-9 |
Source


|
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

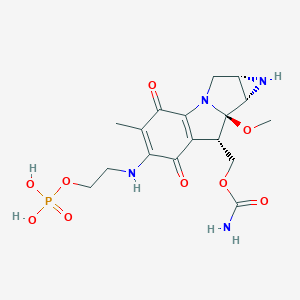
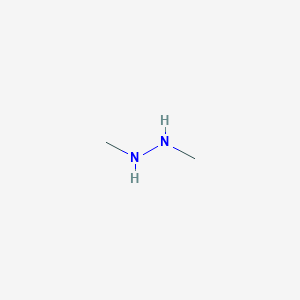
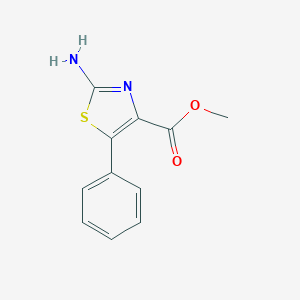
![5-[[(2S)-4-methyl-1-[[(2S)-2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B38077.png)
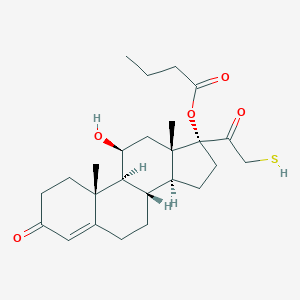
![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)
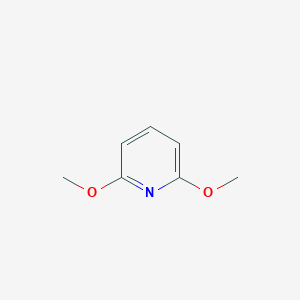
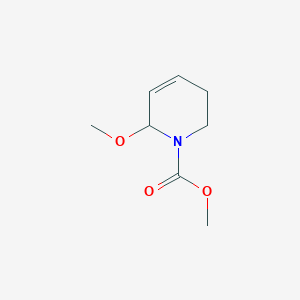

![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
